1-(2-hydroxyethyl)piperidine-4-carboxamide
Description
Significance of the Piperidine-4-carboxamide Scaffold in Contemporary Medicinal Chemistry
The piperidine (B6355638) ring is a fundamental heterocyclic motif and one of the most prevalent structural units in pharmaceutical agents and natural alkaloids. nih.gov Its saturated, six-membered nitrogen-containing structure provides a versatile three-dimensional framework that is highly valuable in drug design. The introduction of a carboxamide group at the 4-position of the piperidine ring creates the piperidine-4-carboxamide scaffold, a pharmacophore of significant interest in modern medicinal chemistry. solubilityofthings.com
This scaffold's importance stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, through both the amide moiety and the piperidine nitrogen. These interactions are crucial for binding to biological targets like enzymes and receptors. The piperidine-4-carboxamide core has been successfully employed as a foundational structure for the design of various bioactive molecules. For instance, it has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.govsigmaaldrich.com The inhibition of sQC can prevent the formation of neurotoxic pyroglutamate-amyloid-beta peptides. nih.gov
Furthermore, derivatives of the piperidine-4-carboxamide scaffold have been explored as potential multi-target kinase inhibitors, which are advantageous in cancer therapy. nih.gov The ability to modify the scaffold at the piperidine nitrogen (N-1 position) and the amide group allows for the fine-tuning of physicochemical properties, biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.com This adaptability makes the piperidine-4-carboxamide scaffold a privileged structure in the development of new therapeutic agents.
Contextualization of 1-(2-hydroxyethyl)piperidine-4-carboxamide within Piperidine-Based Pharmacophores
This compound is a specific derivative that incorporates the valuable piperidine-4-carboxamide core. Its structure is distinguished by the presence of a 2-hydroxyethyl group attached to the piperidine nitrogen. This substitution is significant as it introduces a primary alcohol functional group, which can further enhance the molecule's drug-like properties.
The hydroxyethyl (B10761427) group can increase hydrophilicity and provides an additional site for hydrogen bonding, potentially improving the molecule's solubility and interaction with biological targets. solubilityofthings.com The presence of this functional group allows for further chemical modifications, making this compound a versatile building block in synthetic and medicinal chemistry. cymitquimica.com
Within the broader context of piperidine-based pharmacophores, this compound serves as an example of how strategic N-alkylation of the core scaffold can be used to modulate molecular properties. The parent compound, piperidine-4-carboxamide, is a known entity in chemical research, and its derivatives are actively being investigated for various therapeutic applications. solubilityofthings.com Therefore, this compound represents a specific iteration of a well-established pharmacophore, with the potential for unique biological activity conferred by its N-substituent.
Rationale and Scope of the Academic Research Outline
The study of this compound is warranted by the established significance of its core scaffold and the potential advantages offered by its hydroxyethyl substituent. A focused academic research outline for this compound would aim to systematically characterize its chemical and potential biological properties.
The rationale for such research is threefold:
Exploration of Novel Biological Activity: Given that the piperidine-4-carboxamide scaffold is a known inhibitor of enzymes like sQC and certain kinases, it is logical to investigate whether the specific structural features of this compound confer any novel or enhanced inhibitory activity against these or other targets.
Development of New Synthetic Methodologies: The synthesis and derivatization of this compound can drive the development of new and efficient synthetic routes for creating libraries of related compounds for broader screening efforts.
The scope of such an academic outline would be to fully characterize the compound, including its synthesis, physical and chemical properties, and to undertake preliminary in vitro biological screening against a panel of relevant targets. This foundational research would establish a basis for any further development of this compound or its derivatives as potential therapeutic agents.
Compound Data
Below are interactive tables detailing the chemical properties and identifiers for the compounds mentioned in this article.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₂ | cymitquimica.comscbt.com |
| Molecular Weight | 172.22 g/mol | cymitquimica.comscbt.com |
Table 2: Compound Names and Identifiers
| Compound Name | Synonym | CAS Number |
|---|---|---|
| This compound | Piperidine-4-carboxylic acid (2-hydroxyethyl)-amide | 30672-46-9 scbt.com |
| 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid | 16665-18-2 nih.gov |
| Piperidine-4-carboxylic acid | 4-Piperidinecarboxylic acid | 498-94-2 rdchemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-8(12)7-1-3-10(4-2-7)5-6-11/h7,11H,1-6H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAZHUOYHRQBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384919 | |
| Record name | 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62124-30-5 | |
| Record name | 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Hydroxyethyl Piperidine 4 Carboxamide and Structural Analogues
Foundational Strategies for Piperidine-4-carboxamide Core Synthesis
The piperidine-4-carboxamide structure is a key pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net Its synthesis is a well-explored area of organic chemistry, with strategies primarily revolving around either building the heterocyclic ring from acyclic precursors or functionalizing an existing piperidine (B6355638) ring.
The construction of the piperidine ring is a cornerstone of many synthetic pathways. These methods assemble the six-membered heterocycle through intramolecular reactions, often establishing key stereocenters in the process.
Dieckmann Condensation: A classic and widely used method for synthesizing 4-piperidones, which are crucial precursors to 4-substituted piperidines. researchgate.net The process typically involves the base-catalyzed intramolecular cyclization of an aminodicarboxylate ester. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the 4-piperidone. researchgate.net This piperidone can be further converted to the desired carboxamide.
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful strategy for piperidine synthesis. mdpi.com For instance, a double reductive amination of a 1,5-keto-aldehyde in the presence of a primary amine can yield a piperidine ring in a single, highly stereoselective step. rsc.org Similarly, the reductive cyclization of δ-ketonitriles can also be employed.
Aza-Diels-Alder and Other Cycloadditions: [4+2] cycloaddition reactions, particularly the aza-Diels-Alder reaction, provide an efficient route to tetrahydropyridines, which can be subsequently reduced to piperidines. youtube.com These reactions involve the combination of an imine with a diene, often catalyzed by a Lewis acid.
Gold-Catalyzed Cyclization: Modern catalytic methods, such as gold-catalyzed cyclization of N-homopropargyl amides, offer a modular and flexible approach to synthesizing piperidin-4-ones. nih.gov This sequence involves a cascade of reactions including cyclization, reduction, and rearrangement to furnish the piperidine core. nih.gov
Michael Addition: The intramolecular aza-Michael reaction is another effective method, particularly for creating substituted piperidines with a high degree of stereocontrol. rsc.org This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule to form the heterocyclic ring. rsc.org
Alternatively, the piperidine-4-carboxamide core can be synthesized by modifying an existing piperidine or a related heterocycle like pyridine (B92270).
Hydrogenation of Pyridines: The catalytic hydrogenation of pyridine derivatives is a fundamental and common method for producing piperidines. nih.gov Starting with a pyridine-4-carboxylic acid or its ester, catalytic reduction (e.g., using a nickel or rhodium catalyst) saturates the aromatic ring to give the corresponding piperidine derivative. nih.gov This approach is straightforward for accessing the basic piperidine-4-carboxylic acid scaffold.
Functionalization of Dihydropyridines: A three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step can provide access to a wide variety of enantioenriched 3-substituted piperidines. acs.org While this example focuses on 3-substitution, similar strategies can be adapted for 4-substituted targets.
Modification of Piperidin-4-ones: As mentioned, 4-piperidones are versatile intermediates. researchgate.net They can be converted to the 4-carboxamide moiety through various synthetic sequences, such as conversion to a 4-cyano derivative followed by hydrolysis to the amide.
Synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxamide
With the piperidine-4-carboxamide core accessible, the final step is the introduction of the 2-hydroxyethyl group at the nitrogen atom. This can be achieved through several routes.
This approach involves creating the final amide bond as a key step. One common strategy begins with a pre-formed piperidine ring that already contains the desired N-substituent.
A highly plausible route involves the amide coupling of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid with a source of ammonia (B1221849). Amide bond formation from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. mdpi.com This is typically achieved using a coupling agent, such as a carbodiimide (B86325) (e.g., EDC.HCl) in the presence of an activating agent like DMAP, to form the primary amide directly. acgpubs.org
Alternatively, one could envision a route starting with piperidine-4-carboxamide and attaching the 2-hydroxyethyl group via N-alkylation using 2-bromoethanol (B42945) or ethylene (B1197577) oxide.
A robust and frequently employed strategy for molecules of this type proceeds through the synthesis and subsequent conversion of a carboxylic acid intermediate. mdpi.comacgpubs.org
The synthesis would typically begin with a commercially available piperidine-4-carboxylic acid ester, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate). The synthesis unfolds as follows:
N-Alkylation: The secondary amine of the piperidine ring is alkylated with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) or ethylene oxide in the presence of a base to yield ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.
Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 1-(2-hydroxyethyl)piperidine-4-carboxylic acid , typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup.
Amidation: The resulting carboxylic acid is converted to the target primary amide, This compound . chemicalbook.com This final step is generally accomplished by activating the carboxylic acid with a coupling reagent and then reacting it with ammonia or an ammonia equivalent. mdpi.comacgpubs.org For example, converting the acid to an acyl chloride followed by reaction with ammonia is a classic method. Modern peptide coupling reagents offer a milder and more direct alternative. acgpubs.org
Advanced Synthetic Techniques and Stereochemical Control
While this compound itself is achiral, the introduction of substituents on the piperidine ring would create stereocenters, necessitating advanced synthetic methods to control the stereochemical outcome.
Asymmetric Catalysis: Organocatalytic methods, such as the use of chiral aminocatalysts in intramolecular Michael additions, can produce enantiomerically enriched piperidines. rsc.org This allows for the desymmetrization of prochiral substrates to build stereocenters with high fidelity.
Chiral Auxiliaries: The use of a chiral auxiliary, such as an η4-dienetricarbonyliron complex, can exert powerful stereocontrol during ring formation. rsc.org In a double reductive amination cascade, the bulky organometallic complex directs the reaction to form a single diastereoisomeric product, which can be removed later in the synthesis. rsc.org
Kinetic Resolution: For racemic mixtures of substituted piperidines, kinetic resolution via asymmetric deprotonation can be an effective strategy. Using a chiral ligand like sparteine (B1682161) with an organolithium base can selectively deprotonate one enantiomer, allowing for the separation and functionalization of highly enantioenriched piperidine fragments. acs.org
These stereoselective strategies are crucial in medicinal chemistry, where the specific stereoisomer of a drug candidate often dictates its efficacy and safety profile. nih.gov
Metal-Catalyzed Transformations for Piperidine-4-carboxamide Synthesis
The synthesis of the piperidine ring, a core component of this compound, is frequently accomplished through metal-catalyzed reactions. These methods offer efficient and often novel pathways to construct and functionalize the heterocyclic system. Transition metals such as palladium, rhodium, iridium, and gold are instrumental in these transformations. nih.gov
Palladium catalysis has been effectively used in the formal [4+2] oxidative annulation of alkyl amides and dienes, which proceeds through the activation of a C(sp3)-H bond. nih.gov Another palladium-catalyzed approach involves sequential allylic amination and Michael addition to form 5-methylenepiperidines. whiterose.ac.uk Furthermore, palladium-catalyzed Heck coupling reactions have been applied to 5-methylenepiperidines to introduce benzylic groups at the 5-position. whiterose.ac.uk
Rhodium catalysts are particularly effective for the hydrogenation of pyridine precursors. For instance, a rhodium(I) complex with pinacol (B44631) borane (B79455) has been used for the highly diastereoselective dearomatization and hydrogenation of fluoropyridines to yield all-cis-(multi)fluorinated piperidines. nih.gov
Iridium(III) catalysts have enabled a "hydrogen borrowing" [5+1] annulation method. This process involves a sequence of hydroxyl oxidation, intermolecular and intramolecular amination, and imine reduction via hydrogen transfer from the metal catalyst, forming two new C-N bonds. nih.gov
Gold(I) complexes, in conjunction with an iodine(III) oxidizing agent, catalyze the oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines through the difunctionalization of a double bond. nih.gov
Table 1: Overview of Metal-Catalyzed Transformations in Piperidine Synthesis This table is interactive. You can sort and filter the data.
| Catalyst/Metal | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium | [4+2] Oxidative Annulation | Alkyl amides, Dienes | C(sp3)-H bond activation | nih.gov |
| Palladium | Allylic Amination / Michael Addition | Bromo-acetal, Diethyl malonate, Amine | Sequential reaction to form 5-methylenepiperidines | whiterose.ac.uk |
| Palladium | Heck Coupling | 5-Methylene piperidines, Aryl iodides | Synthesis of 2-substituted-5-benzylic-5,6-dehydropiperidines | whiterose.ac.uk |
| Rhodium(I) | Dearomatization/Hydrogenation | Fluoropyridines, Pinacol borane | Highly diastereoselective for all-cis-piperidines | nih.gov |
| Iridium(III) | [5+1] Annulation (Hydrogen Borrowing) | Aminoalcohols | Forms two C-N bonds via sequential cascades | nih.gov |
| Gold(I) | Oxidative Amination | Non-activated alkenes | Difunctionalization of a double bond with N-heterocycle formation | nih.gov |
Diastereoselective and Enantioselective Synthesis Pathways
Controlling the stereochemistry of the piperidine ring is a critical aspect of synthesizing complex molecules like this compound and its analogues. Researchers have developed various diastereoselective and enantioselective methods to achieve high levels of stereocontrol.
One notable diastereoselective method is the reductive cyclization of amino acetals, which are prepared through a nitro-Mannich reaction. nih.gov The stereochemistry established in the initial Mannich reaction is preserved during the subsequent reductive cyclization step. nih.gov The hydrogenation of substituted pyridines is another common strategy to produce cis-piperidines, which can then be converted to their trans-diastereoisomers via epimerization. whiterose.ac.uk In cases where epimerization is not feasible, diastereoselective lithiation followed by trapping with an electrophile can be employed to access the desired trans-isomer. whiterose.ac.uk Additionally, the intramolecular reductive cyclization of 1,5-diketone monoximes has been shown to produce polysubstituted N-hydroxypiperidines as a single diastereomer. ajchem-a.com
For enantioselective synthesis, palladium catalysis with novel chiral ligands has been a fruitful approach. For example, a palladium catalyst featuring a unique pyridine-oxazoline ligand was developed for the enantioselective oxidative amination of alkenes. nih.gov The use of chiral starting materials, such as α-amino acids, provides another robust route. A feasible method to access chiral 2-substituted piperidine-4-carboxylic acids has been established starting from N-Cbz amino acid derivatives and Meldrum's acid. researchgate.net The nitro-Mannich reaction, a versatile tool for forming β-nitroamines from nitroalkanes and imines, has also been adapted for the asymmetric synthesis of piperidines. researchgate.net Recently, a novel regio- and diastereoselective synthesis of polysubstituted piperidines was achieved through a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes under metal-free conditions. nih.gov
Table 2: Selected Diastereoselective and Enantioselective Synthetic Methods for Piperidines This table is interactive. You can sort and filter the data.
| Method | Catalyst/Reagent | Stereocontrol | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Reductive Cyclization | H₂, Pd/C | Diastereoselective | Substituted Piperidines | Follows a nitro-Mannich reaction; retains stereochemistry. | nih.gov |
| Hydrogenation/Epimerization | H₂, PtO₂ / NaOMe | Diastereoselective | cis- and trans-Pipecolinates | Hydrogenation gives cis-isomers; epimerization gives trans-isomers. | whiterose.ac.uk |
| Oxidative Amination | Palladium / Chiral Pyridine-Oxazoline Ligand | Enantioselective | Substituted Piperidines | A previously unknown type of amination for this catalyst. | nih.gov |
| Cyclization from Amino Acids | N/A (Chiral Pool) | Enantiospecific | 2-Substituted Piperidine-4-carboxylic acids | Starts from easily accessible N-Cbz amino acids. | researchgate.net |
| (4+2) Cycloaddition | Diboron(4) compounds / 4-phenylpyridine | Regio- and Diastereoselective | Polysubstituted Piperidines | Metal-free, radical-catalyzed reaction with high atom economy. | nih.gov |
| Nitro-Mannich Reaction | Chiral Catalyst | Enantio- and Diastereoselective | β-Nitroamines (Piperidine precursors) | A versatile tool for target-oriented synthesis. | researchgate.net |
Multicomponent Reactions in Piperidine-4-carboxamide Assembly
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the initial components. bas.bg This strategy is particularly valuable for rapidly constructing complex molecular scaffolds like the piperidine-4-carboxamide core, offering advantages in terms of economy, energy efficiency, and environmental friendliness. bas.bg
A variety of MCRs have been adapted for the synthesis of functionalized piperidines. The Strecker reaction, for instance, is a classic MCR used to produce α-aminonitriles, which are precursors to amino acids. An asymmetric version of this reaction has been employed to synthesize the 4-aminopiperidine-4-carboxylic ester moiety, a key structural feature in several pharmaceutical agents. nih.gov Similarly, the Ugi four-component reaction (Ugi-4CR) has been utilized to create key intermediates for complex drug molecules. nih.gov
Other MCRs directly yield the piperidine ring. A one-pot reaction involving 1,3-dicarbonyl compounds, amines, and aromatic aldehydes can be catalyzed by various solid acid catalysts, such as nano-sulfated zirconia, to produce highly substituted piperidines under mild conditions. bas.bg Another approach involves a four-component reaction that assembles piperidone scaffolds through an intermolecular Diels-Alder reaction of in situ-generated azadienes. researchgate.net The nitro-Mannich reaction can also be part of a multicomponent domino sequence, such as a nitro-Mannich/lactamization cascade, to afford complex piperidine structures. researchgate.net
Table 3: Multicomponent Reactions for the Synthesis of Piperidine Scaffolds This table is interactive. You can sort and filter the data.
| Reaction Name | Components | Catalyst | Product Scaffold | Key Features | Reference |
|---|---|---|---|---|---|
| Strecker Reaction | Aldehyde, Amine, Cyanide Source | Chiral Auxiliary (e.g., (R)-(-)-2-phenylglycinol) | 4-Aminopiperidine-4-carboxylic ester precursors | Asymmetric synthesis of homochiral aminonitriles. | nih.gov |
| Ugi Four-Component Reaction (Ugi-4CR) | Amine, Aldehyde, Carboxylic Acid, Isocyanide | None (self-catalyzed) | Complex Acyclic Amides (can be cyclized) | Creates a key intermediate for atorvastatin. | nih.gov |
| One-Pot Piperidine Synthesis | 1,3-Dicarbonyl compound, Amine, Aromatic aldehyde | Nano-sulfated zirconia | Functionalized Piperidines | Mild conditions, easy work-up, and catalyst is reusable. | bas.bg |
| Diels-Alder MCR | Carboxylic acid chloride, Dienophile, Aldehyde, Amine | None (thermal) | Piperidone Scaffolds | Four-component synthesis via an intermolecular [4+2] cycloaddition. | researchgate.net |
| Nitro-Mannich/Lactamization | Nitroalkane, Amine, Formaldehyde | None (domino reaction) | Piperidone Scaffolds | Domino sequence to form complex heterocyclic systems. | researchgate.net |
Molecular Mechanisms of Action and Target Engagement
Receptor and Ion Channel Interactions
The structural characteristics of 1-(2-hydroxyethyl)piperidine-4-carboxamide, specifically the piperidine (B6355638) ring and the carboxamide group, are present in numerous compounds known to interact with a range of receptors and ion channels.
Ligand Binding to G-Protein Coupled Receptors (GPCRs)
While direct binding data for this compound at various G-Protein Coupled Receptors (GPCRs) is not available, the piperidine carboxamide scaffold is a key element in many GPCR ligands. GPCRs constitute a large family of transmembrane receptors that play crucial roles in cellular signaling and are major targets for pharmaceuticals. The interaction with these receptors often involves a protonatable nitrogen atom, which can form an electrostatic bond with a conserved aspartate residue within the transmembrane domain of the receptor.
For instance, the compound D2AAK4, which also features a piperidine-4-carboxamide core, has been identified as a multi-target ligand for several aminergic GPCRs. This suggests that this compound could potentially exhibit affinity for this class of receptors, though this remains to be experimentally verified. The nature and strength of such binding would be influenced by the specific substituents on the piperidine ring.
Modulation of Dopamine (B1211576) and Serotonin (B10506) Receptors
The piperidine moiety is a well-established pharmacophore for ligands of dopamine and serotonin receptors. Although no specific data exists for this compound, related compounds show significant activity at these targets.
For example, certain N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been developed as high-affinity ligands for dopamine D2 and D3 receptors. Furthermore, the compound D2AAK4, which shares the piperidine-4-carboxamide structure, displays moderate affinity for dopamine D1, D2, and D3 receptors, as well as serotonin 5-HT2A and 5-HT7 receptors. Prostaglandin (B15479496) E2 has been shown to amplify both dopamine D1 and D2 receptor signaling in the striatum.
Additionally, analogues of 4-phenylpiperidine-2-carboxamide have been identified as positive allosteric modulators of the serotonin 5-HT2C receptor, highlighting the potential for this chemical class to modulate serotonergic systems.
Table 1: Receptor Binding Affinities of Related Piperidine Compounds
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Human Dopamine D3 | 0.5 nM | |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Human Dopamine D2L | 76.4 nM | |
| D2AAK4 | Dopamine D1, D2, D3 | Moderate Affinity | |
| D2AAK4 | Serotonin 5-HT2A, 5-HT7 | Moderate Affinity |
Effects on Voltage-Gated Sodium Channels
Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons, muscle cells, and cardiac cells. These channels are well-established targets for a variety of drugs, including local anesthetics, anticonvulsants, and antiarrhythmics. The modulation of NaV channels typically involves the binding of a drug to a specific site within the channel protein, which can alter its gating properties.
There is no direct evidence to suggest that this compound interacts with voltage-gated sodium channels. However, some compounds with a piperidine ring structure have been shown to modulate these channels. The potential for such an interaction would need to be investigated through electrophysiological studies.
Enzyme-Mediated Pathways
The chemical structure of this compound suggests potential interactions with various enzymes, either at the catalytic site or at an allosteric site.
Enzymatic Catalytic Site Interactions and Inhibition Kinetics
Specific data on the interaction of this compound with enzymatic catalytic sites is not available in the current literature. The carboxamide and hydroxyl groups could potentially participate in hydrogen bonding with amino acid residues in an enzyme's active site, while the piperidine ring could engage in hydrophobic interactions.
Studies on the related compound 2-piperidineethanol (B17955) have focused on its enzymatic kinetic resolution, which involves enzymes selectively acylating one enantiomer, demonstrating that enzymes can interact with this structural motif. However, this does not provide information on enzyme inhibition by the full this compound molecule. Further research would be necessary to determine if this compound acts as a substrate or inhibitor for any specific enzymes and to characterize the kinetics of such interactions.
Allosteric Modulation of Protein Function
Allosteric modulation, where a compound binds to a site on a protein distinct from the primary active site to alter its function, is an increasingly important mechanism in drug discovery. The piperidine carboxamide scaffold has been found in molecules that act as allosteric modulators.
Notably, a series of 4-alkylpiperidine-2-carboxamide derivatives have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. These PAMs enhance the receptor's response to the endogenous ligand, serotonin. This finding suggests that the piperidine carboxamide structure within this compound could potentially confer allosteric modulatory properties at certain receptors or enzymes. However, without direct experimental evidence, this remains speculative.
Intracellular Signaling Cascade Modulation
No studies detailing the modulation of intracellular signaling cascades by this compound were found.
Prostaglandin Signaling Pathway Interference
There is no available research to suggest that this compound interferes with the prostaglandin signaling pathway.
Nuclear Factor-kappaB (NF-κB) Dependent Pathway Suppression
There is no available research to indicate that this compound suppresses the NF-κB dependent pathway.
Structure Activity Relationship Sar and Rational Design of 1 2 Hydroxyethyl Piperidine 4 Carboxamide Derivatives
Systematic Modification of the Piperidine (B6355638) Ring
The substituent on the piperidine nitrogen plays a significant role in determining the site-selectivity of further functionalization and can directly influence the biological activity of the resulting compounds. The nature of the N-substituent can create steric and electronic biases that favor reactions at specific positions on the ring. nih.gov For instance, in rhodium-catalyzed C-H functionalization, the choice of an N-protecting group can direct where new substituents are added. nih.gov The use of an N-Boc (tert-butyloxycarbonyl) group on a piperidine ring tends to result in functionalization at the C2 position, which is electronically activated but sterically hindered. nih.gov In contrast, switching to different N-substituents can override this preference and direct functionalization to the C4 position. nih.gov
Modifying the carbon atoms of the piperidine ring is a fundamental strategy for exploring the chemical space around the core scaffold. The positions C2, C3, and C4 have different electronic and steric environments that can be exploited in rational drug design. nih.gov The C2 position is electronically activated by the nitrogen atom but is also the most sterically hindered. nih.gov The C3 position is electronically deactivated due to the inductive effect of the nitrogen. nih.gov
Targeted modifications can lead to significant gains in potency by enabling new interactions with the target protein. In the development of piperidine-based CD4-mimetic compounds designed to inhibit HIV-1 entry, modification at the C5 position of the piperidine ring was explored. nih.gov Adding hydrogen-bonding groups like primary amines or hydroxymethyl groups at this position was designed to create a specific hydrogen bond with the highly conserved Asp368 residue in the HIV-1 envelope protein gp120. nih.gov This rational design approach, guided by structural insights, aimed to improve the binding affinity and breadth of activity of the compounds. nih.gov
Furthermore, research on piperidines for other applications has shown that attaching electron-donating or conjugated substituents to the ring can significantly alter its chemical properties and reactivity. rsc.org
Role of the Carboxamide Moiety in Target Binding
The carboxamide group (-C(=O)NH-) is a critical linker in this class of compounds. It often participates in key hydrogen bonding interactions within the target's binding site and its conformational rigidity and the nature of its substituents are pivotal for efficacy.
The substituents attached to the amide nitrogen are crucial for defining the biological activity. In a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, the variation of the amine component of the carboxamide had a substantial effect on inhibitory potency against carbonic anhydrase isoforms. nih.gov
Detailed SAR studies revealed that subtle changes to the substituents have a significant impact. For instance, moving a chlorine atom on a benzyl (B1604629) ring substituent from the 4-position to the 2-position resulted in a five-fold decrease in activity. nih.gov The introduction of a second chlorine atom at the 2-position did not recover this activity, while adding it at the 3-position partially restored it. nih.gov Replacing the 4-chloro substituent with a 4-fluoro atom also decreased activity seven-fold. nih.gov These findings underscore the high degree of structural and electronic specificity required for optimal target engagement.
A study on N-(2-aminoethyl)piperidine-4-carboxamide derivatives as potential multikinase inhibitors also demonstrated the importance of the amide substituent. nih.gov Various derivatives were synthesized and evaluated, with a representative compound showing an IC50 value of 4.5 μM against the K562 cancer cell line. nih.gov
Table 1: Effect of Amide Substituent Modification on Carbonic Anhydrase (hCA) IX Inhibition
| Compound | Amide Substituent (R in -C(O)NH-R) | Inhibition Constant (Ki) on hCA IX |
| 19 | 2-Chlorobenzyl | 4.2 nM nih.gov |
| 20 | 4-Chlorobenzyl | 0.8 nM nih.gov |
| 21 | 2,4-Dichlorobenzyl | 4.8 nM nih.gov |
| 22 | 3,4-Dichlorobenzyl | 2.1 nM nih.gov |
| 24 | 4-Fluorobenzyl | 6.4 nM nih.gov |
The three-dimensional arrangement of the carboxamide group and the stereochemistry of the piperidine ring are critical factors in determining biological activity. The amide bond can exist in cis or trans conformations, although the trans form is generally more stable and often preferred for mimicking peptide interactions. In the in silico design of piperidine carboxamide derivatives as CCR5 antagonists, constructing molecules with a trans conformation of a carboxyl phenol (B47542) group was a key part of the strategy. nih.gov
Stereoisomerism plays a pivotal role, as biological targets are chiral. The synthesis of specific positional and stereo-isomers is often a primary goal in medicinal chemistry. For example, rhodium-catalyzed functionalization of piperidine derivatives has been optimized to achieve high diastereoselectivity and enantioselectivity, producing specific isomers for biological evaluation. nih.gov The development of piperidine-based CD4 mimetics also focused on a specific stereoisomer, the (S)-MCG-IV-210 scaffold, indicating that the stereochemical configuration of the piperidine ring is essential for its anti-HIV activity. nih.gov Conformational analysis through molecular dynamics simulations has confirmed that certain derivatives can achieve a more stable binding conformation, which correlates with increased biological activity. nih.gov
Computational Approaches to SAR
Computational chemistry is an indispensable tool for understanding the SAR of 1-(2-hydroxyethyl)piperidine-4-carboxamide derivatives. Molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes of these compounds and help rationalize their observed biological activities.
In the study of carbonic anhydrase inhibitors, docking and MD studies were used to explain the high selectivity of certain compounds. nih.gov These computational models revealed that the selective inhibitors could form favorable interactions with specific residues within the active sites of the target isoforms (hCA IX and XII), while such interactions were absent in off-target isoforms like hCA I and II. nih.gov
Similarly, for piperidine-based CCR5 antagonists, computational analysis was used to screen potential derivatives and identify those with favorable binding energies. nih.gov MD simulations further confirmed that the most promising sulfo-carboxamide derivatives exhibited increased stability in the binding pocket compared to parent compounds. nih.gov In the development of multikinase inhibitors, molecular docking was employed to elucidate the interactions of a lead compound with its three distinct kinase targets: VEGFR-2, ERK-2, and Abl-1. nih.gov These computational approaches not only explain experimental results but also guide the prospective design of new analogs with improved properties.
Ligand-Based and Structure-Based Drug Design Methodologies
The discovery of novel and potent derivatives of this compound relies heavily on both ligand-based and structure-based drug design methodologies. These computational approaches are instrumental in understanding the key structural requirements for biological activity and in designing new molecules with enhanced properties. mdpi.com
Ligand-Based Drug Design
In the absence of a high-resolution 3D structure of the biological target, ligand-based methods are employed. These techniques utilize the information from a set of known active molecules to build a model that defines the essential structural features required for activity. For piperidine derivatives, this often involves constructing a pharmacophore model. A pharmacophore represents the 3D arrangement of essential features, such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups, that a molecule must possess to interact with its target.
For instance, a pharmacophore model for a series of piperidine-based CCR5 inhibitors was developed, leading to the synthesis of compounds with significant antiviral activity against HIV-1. In the context of this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, the amide group presents both hydrogen bond donor and acceptor sites, and the piperidine nitrogen is a basic center. These features would be crucial components of a pharmacophore model.
Structure-Based Drug Design
When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. SBDD involves analyzing the binding site of the target and designing ligands that fit snugly into the pocket and form favorable interactions with key amino acid residues.
For piperidine derivatives, SBDD has been successfully applied in the design of inhibitors for various targets. For example, the design of selective COX-2 inhibitors has utilized the known crystal structures of the enzyme to guide the synthesis of novel thiazole (B1198619) carboxamide derivatives with improved activity and selectivity. nih.gov Similarly, in the design of sigma-1 (S1R) receptor ligands, the crystal structure of S1R has enabled the analysis of binding poses and the identification of crucial interactions between piperidine-based ligands and amino acid residues like Glu172 and Asp126. nih.gov
For this compound derivatives, SBDD could be used to predict how modifications to the core structure would affect binding to a specific target. For example, extending the hydroxyethyl (B10761427) chain or substituting the carboxamide group could be explored to optimize interactions within a known binding pocket.
| Design Methodology | Description | Application to this compound |
| Ligand-Based | Utilizes knowledge of known active molecules to build a pharmacophore model defining essential features for activity. | Development of a pharmacophore model based on the hydrogen bonding capacity of the hydroxyl and amide groups, and the basicity of the piperidine nitrogen. |
| Structure-Based | Employs the 3D structure of the target protein to design ligands that fit the binding site and form favorable interactions. | Docking of derivatives into a target's active site to predict binding affinity and guide modifications to the hydroxyethyl and carboxamide moieties. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead structures. nih.gov
For piperidine derivatives, QSAR studies have been successfully employed to predict their toxicity against Aedes aegypti. nih.gov In this study, 2D topological descriptors were used to develop models with high predictive accuracy, demonstrating the utility of QSAR in designing new, potentially active molecules. nih.gov Another study on furan-pyrazole piperidine derivatives developed QSAR models for their Akt1 inhibitory and antiproliferative activities using 3D and 2D autocorrelation descriptors. nih.gov These models were robust and showed good predictive ability, aiding in the design of new derivatives with enhanced antitumor potential. nih.gov
In the context of this compound, a QSAR study would involve synthesizing a series of derivatives with systematic variations in their structure. For example, the length of the alkyl chain on the hydroxyethyl group could be varied, or different substituents could be introduced on the piperidine ring or the carboxamide nitrogen. The biological activity of these compounds would then be determined, and various molecular descriptors would be calculated for each derivative. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms in the molecule.
Geometrical: Relating to the 3D structure of the molecule.
Electronic: Pertaining to the distribution of electrons in the molecule.
Hydrophobic: Quantifying the lipophilicity of the molecule.
Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would then be used to build a QSAR model. biointerfaceresearch.comnih.gov The resulting equation would quantify the contribution of each descriptor to the biological activity, providing valuable insights for the design of more potent compounds.
| QSAR Model Parameters | Description | Relevance to this compound Derivatives |
| Dependent Variable | The biological activity of the compounds (e.g., IC₅₀, Ki). | The measured biological effect of the synthesized derivatives on a specific target. |
| Independent Variables | Calculated molecular descriptors (topological, geometrical, electronic, hydrophobic). | Quantifiable properties of the derivatives, such as molecular weight, logP, and dipole moment. |
| Statistical Method | The algorithm used to correlate the dependent and independent variables (e.g., MLR, SVM). | The mathematical tool used to derive the QSAR equation. |
| Model Validation | Internal and external validation techniques to assess the robustness and predictive power of the model. | Ensuring the reliability of the QSAR model for predicting the activity of new derivatives. |
Molecular Docking and Dynamics Simulations for Binding Mode Elucidation
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at an atomic level. These methods are crucial for understanding the binding mode of a compound and for elucidating the key interactions that contribute to its affinity and selectivity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. Docking studies on thiazole carboxamide derivatives as COX inhibitors have revealed the binding modes of these compounds and provided insights into their selectivity for COX-2 over COX-1. nih.gov Similarly, docking of piperidine-based ligands into the sigma-1 (S1R) receptor has identified key interactions, such as salt bridges with Glu172 and Asp126, and π-cation interactions with Phe107. nih.gov
For this compound derivatives, molecular docking could be used to screen a virtual library of compounds against a specific target. This would allow for the prioritization of compounds for synthesis and biological testing based on their predicted binding affinity and mode. The docking results would highlight the potential hydrogen bonds formed by the hydroxyl and amide groups, as well as hydrophobic interactions involving the piperidine ring.
Molecular Dynamics Simulations
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex by simulating the movements of atoms over time. This allows for the assessment of the stability of the binding pose predicted by docking and can reveal important conformational changes in both the ligand and the protein upon binding. MD simulations of piperidine derivatives binding to the σ₁ receptor have shown that the nature of the substituent on the piperidine nitrogen significantly affects the interactions within the lipophilic binding pocket. nih.gov Furthermore, MD simulations of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors have helped to identify crucial amino acid residues, such as Asn535, that stabilize the inhibitor in the binding site. rsc.org
In the study of this compound derivatives, MD simulations could be used to refine the binding poses obtained from docking and to calculate the binding free energy of the complexes. This would provide a more accurate prediction of the binding affinity and would help to rationalize the structure-activity relationships observed experimentally.
| Computational Technique | Purpose | Application to this compound Derivatives |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein. | To screen virtual libraries of derivatives and predict their binding modes within a target's active site. |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | To assess the stability of the docked poses and to calculate binding free energies for more accurate affinity prediction. |
Preclinical Evaluation and Future Translational Perspectives
In Vitro Pharmacological Screening and Lead Optimization
The initial phase of preclinical assessment focuses on laboratory-based assays to determine the compound's interaction with biological targets and its effects on cells. This stage is critical for identifying the mechanism of action, potency, and selectivity, which guides subsequent optimization efforts.
Cell-based assays are fundamental in determining the biological effect of a compound in a cellular context, providing insights into its efficacy and selectivity. For a molecule with the piperidine-4-carboxamide scaffold, a range of assays would be employed depending on the therapeutic area of interest. Derivatives of piperidine-4-carboxamide have been evaluated for various activities, including antiviral, anti-proliferative, and receptor antagonist effects.
For instance, in the context of antiviral research, cell-based assays such as calcium mobilization assays are used to measure the inhibition of co-receptors like CCR5, which is crucial for HIV-1 entry into host cells. nih.gov The anti-proliferative potential of such compounds is often evaluated against a panel of human cancer cell lines. Studies on related structures have assessed cytotoxicity and anti-proliferative activity against lines like HepG2 (liver cancer) and K562 (chronic myelogenous leukemia), providing IC50 values that quantify the concentration needed to inhibit cell growth by 50%. nih.gov These assays help to establish a preliminary structure-activity relationship (SAR) and identify the most potent analogs for further development. nih.gov
Table 1: Examples of Cell-Based Assays for Piperidine-4-Carboxamide Derivatives This table is illustrative of the types of assays used for this chemical class and does not represent specific data for 1-(2-hydroxyethyl)piperidine-4-carboxamide.
| Assay Type | Target/Cell Line | Endpoint Measured | Example Application | Reference |
| Calcium Mobilization | CCR5-expressing cells | Inhibition of ligand-induced calcium flux | HIV-1 Co-receptor Antagonism | nih.gov |
| Anti-proliferative Assay | HepG2, K562, DU-145 | Inhibition of cell growth (IC50) | Anticancer Activity | nih.govnih.gov |
| Cytotoxicity Assay | MCF-7, HepG2 | Cell viability | General Cytotoxicity | |
| HIV-1 Single Cycle Assay | TZM-bl cells | Inhibition of viral replication | Anti-HIV Activity | nih.gov |
Enzyme Activity Profiling
To elucidate the specific molecular targets of this compound, its activity would be profiled against a panel of purified enzymes. This step is crucial for confirming the mechanism of action and assessing selectivity, which helps in predicting potential off-target effects. The piperidine-4-carboxamide scaffold has been incorporated into inhibitors of various enzyme classes.
For example, different derivatives have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase involved in cancer. nih.gov Enzyme assays measuring the phosphorylation of a substrate would determine the compound's inhibitory concentration (IC50) against ALK and other related kinases, such as IGF-1R, to establish selectivity. nih.gov Similarly, other piperidine-based molecules have been designed and tested for their ability to inhibit enzymes like human Carbonic Anhydrases (hCAs), with profiling against different isoforms (e.g., hCA I, II, IX, XII) to determine selectivity for cancer-related targets. nih.gov Radioligand binding assays are another common method, used to determine the affinity (Ki) of compounds for specific receptors, such as the sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov
Table 2: Potential Enzyme Targets for Piperidine-4-Carboxamide Scaffolds This table illustrates potential enzyme targets based on related compounds and does not represent confirmed targets for this compound.
| Enzyme/Receptor Target | Assay Type | Measurement | Therapeutic Area | Reference |
| Anaplastic Lymphoma Kinase (ALK) | Kinase Activity Assay | IC50 | Oncology | nih.gov |
| Carbonic Anhydrase (CA) Isoforms | Enzyme Inhibition Assay | Ki | Oncology | nih.gov |
| Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Radioligand Binding Assay | Ki | CNS Disorders | nih.gov |
| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | IC50 | Alzheimer's Disease | nih.gov |
| VEGFR-2, ERK-2, Abl-1 | Kinase Activity Assay | IC50 | Oncology | nih.gov |
In Vivo Proof-of-Concept Studies
Following promising in vitro results, the compound would advance to in vivo studies using animal models. These studies are designed to provide proof-of-concept by demonstrating the compound's efficacy in a living organism and to understand its physiological effects.
The selection of animal models directly corresponds to the intended therapeutic application. Given the broad activities of piperidine (B6355638) derivatives, several models are relevant. For analgesic potential, compounds can be tested in mouse models of pain. researchgate.net For example, the tail-flick test or hot plate test can assess acute pain, while models involving the injection of inflammatory agents like carrageenan or complete Freund's adjuvant (CFA) into a rodent's paw are used to study persistent inflammatory pain. nih.govnih.gov
In the context of neurodegenerative diseases like Alzheimer's, transgenic mouse models that exhibit characteristic pathology (e.g., amyloid plaques) are used to assess cognitive improvements and reduction in neuroinflammation following treatment. nih.gov For cancer, xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for evaluating a compound's ability to inhibit tumor growth in vivo. nih.gov While specific models for osteoporosis or hyperactivity would depend on the compound's in vitro profile, they would similarly aim to replicate key aspects of the human disease to test the therapeutic hypothesis.
Table 3: Relevant In Vivo Animal Models for Piperidine-4-Carboxamide Derivatives This table provides examples of animal models relevant to the potential therapeutic areas for this chemical class.
| Disease Indication | Animal Model | Typical Assessment | Purpose | Reference |
| Inflammatory Pain | Carrageenan-induced paw edema (Rat/Mouse) | Paw withdrawal latency/threshold, edema measurement | Assess analgesic and anti-inflammatory effects | nih.govnih.gov |
| Neuropathic Pain | Chronic Constriction Injury (CCI) (Rat) | Mechanical allodynia, thermal hyperalgesia | Assess efficacy against nerve-injury pain | nih.gov |
| Alzheimer's Disease | 5XFAD Transgenic Mouse | Morris water maze, synaptic plasticity measurements | Evaluate effects on memory and neuroinflammation | nih.gov |
| Cancer | Human tumor xenograft (Mouse) | Tumor volume and growth inhibition | Assess anti-tumor efficacy | nih.gov |
| Analgesia | Tail Immersion Test (Mouse) | Tail flick latency | Screen for central analgesic activity | researchgate.net |
Pharmacodynamic Biomarker Assessment
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and produced a biological effect. veedalifesciences.com Their assessment is a critical component of in vivo studies, providing a bridge between drug administration and therapeutic outcome. criver.com The choice of biomarker is directly linked to the compound's mechanism of action.
For example, if this compound were found to be a kinase inhibitor, a key PD biomarker would be the level of phosphorylation of that kinase's direct downstream substrate in tumor or surrogate tissues. nih.gov If it were an anti-inflammatory agent, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the blood or affected tissue could be measured. nih.gov For a CNS-acting agent, techniques like microdialysis might be used in animal models to measure changes in neurotransmitter levels in specific brain regions. Establishing a clear relationship between the dose of the compound, the change in the PD biomarker, and the ultimate therapeutic effect is essential for demonstrating proof-of-mechanism and guiding the design of future clinical trials. criver.com
Computational Pharmacology and Predictive Modeling
Computational methods are integrated throughout the preclinical development process to guide drug design, prioritize compounds for synthesis, and predict their properties. nih.gov These in silico techniques can save significant time and resources.
For a novel compound like this compound, molecular docking studies would be a primary tool. This involves simulating the binding of the compound into the three-dimensional structure of a target protein (e.g., an enzyme active site or a receptor binding pocket) to predict its binding orientation and affinity. nih.gov This information can explain observed structure-activity relationships and guide the rational design of more potent and selective derivatives. nih.gov
Furthermore, computational models are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. frontiersin.org Algorithms can estimate physicochemical characteristics like solubility and lipophilicity, as well as pharmacokinetic parameters such as cell permeability and potential for crossing the blood-brain barrier. frontiersin.org These predictive models help to identify potential liabilities early in the discovery process, allowing for chemical modifications to improve the compound's drug-like properties before committing to more extensive in vivo testing. nih.govnih.gov
Table 4: Applications of Computational Modeling in Preclinical Evaluation This table summarizes the common uses of computational tools in drug discovery.
| Computational Method | Application | Purpose | Reference |
| Molecular Docking | Target-Ligand Interaction Simulation | Predict binding mode and affinity; guide lead optimization. | nih.govnih.gov |
| Homology Modeling | 3D Protein Structure Prediction | Create a model of a target protein when no experimental structure exists. | nih.gov |
| ADMET Prediction | In Silico Property Calculation | Predict physicochemical properties, pharmacokinetics, and toxicity. | frontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Model Building | Correlate chemical structure with biological activity to predict the potency of new analogs. | nih.gov |
| Molecular Dynamics Simulation | Binding Stability Analysis | Simulate the dynamic movement of the protein-ligand complex over time to assess stability. | nih.gov |
In silico Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational approach used to predict the likely biological activities of a drug-like molecule based on its chemical structure. This is achieved by comparing the structure of the query compound against a large database of known biologically active substances. For this compound, a PASS analysis would predict a spectrum of potential pharmacological effects, anti-neoplastic activities, and mechanisms of action.
While specific PASS results for this exact compound are not detailed in the provided search results, the methodology involves calculating probabilities for various activities. The output is typically presented as a list of potential activities with two key probabilities: Pa (probability of being active) and Pi (probability of being inactive). Activities with high Pa values and low Pi values are considered the most likely and warrant further experimental validation. For a compound with a piperidine scaffold, predictions might encompass activities related to the central nervous system, anti-inflammatory effects, or antimicrobial properties, given the broad bioactivity of this chemical class. nih.gov
Table 1: Illustrative PASS Prediction Data (Note: This table is a representative example of how PASS data is presented and is not based on actual experimental results for this compound.)
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Antineoplastic | 0.650 | 0.015 |
| Kinase Inhibitor | 0.580 | 0.030 |
| Anti-inflammatory | 0.550 | 0.045 |
| Analgesic | 0.490 | 0.060 |
| Antiviral | 0.420 | 0.080 |
Virtual Screening for Target Identification
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be either ligand-based or structure-based.
In the context of this compound, structure-based virtual screening would involve docking the compound's 3D structure into the binding sites of various known biological targets. researchgate.net For instance, the catalytic domain of an enzyme like Dipeptidyl peptidase IV could be a target. nih.gov Software like AutoDock Vina is commonly used to perform these docking simulations, which calculate the binding affinity and predict the binding mode of the compound. researchgate.netnih.gov The results help identify high-priority targets for subsequent experimental assays.
Ligand-based virtual screening, conversely, uses the structure of known active ligands to identify other molecules with similar properties. nih.gov If a set of piperidine derivatives is known to inhibit a specific target, a pharmacophore model can be generated. nih.govmdpi.com This model represents the essential three-dimensional arrangement of chemical features required for biological activity. The structure of this compound could then be screened against this model to assess its potential for similar activity. nih.gov These computational approaches are instrumental in narrowing down the vast field of potential biological targets to a manageable number for laboratory investigation. nih.gov
Future Research Avenues and Therapeutic Potential
The preliminary in silico data, combined with the known pharmacology of related piperidine structures, opens up several promising avenues for future research and development of this compound and its derivatives.
Investigation of Novel Targets and Therapeutic Areas
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with diverse applications. thieme-connect.com This suggests a broad potential for this compound. Future research should focus on experimentally validating the in silico predictions and exploring established activities of related compounds.
Key therapeutic areas to investigate include:
Oncology: Piperidine derivatives have been explored as anticancer agents. nih.gov Research could investigate the cytotoxic properties of this compound against various cancer cell lines.
Infectious Diseases: Some piperidine compounds have shown potential as antimicrobial agents, including activity against Mycobacterium tuberculosis. This warrants investigation into the antibacterial and antifungal spectrum of the compound.
Neuropharmacology: The piperidine ring is a core component of many central nervous system drugs, including analgesics and antipsychotics. nih.govresearchgate.net Specifically, piperidine-4-carboxamide derivatives have been identified as potent and selective ligands for sigma-1 (σ1) receptors, which are implicated in pain, neuroprotection, and psychiatric disorders. nih.gov Exploring the affinity of this compound for sigma receptors and other CNS targets is a logical next step. nih.gov
Inflammatory Diseases: The potential anti-inflammatory activity predicted by in silico models could be explored using cellular and animal models of inflammation.
Development of Advanced Analogues with Enhanced Pharmacological Profiles
Structural modification of the parent compound, this compound, is a critical step toward creating advanced analogues with improved properties. The goal is to enhance biological activity and selectivity while optimizing pharmacokinetic characteristics. thieme-connect.com
Studies on related piperidine-4-carboxamides have shown that substitutions on both the piperidine nitrogen and the carboxamide nitrogen can dramatically influence receptor affinity and selectivity. nih.gov For example, adding a 4-chlorobenzyl group to the piperidine nitrogen of a related series resulted in a compound with very high affinity for the σ1 receptor and over 350-fold selectivity versus the σ2 receptor. nih.gov
Future synthetic efforts could focus on:
Modifying the N-hydroxyethyl group: Altering the length of the alkyl chain or introducing other functional groups could modulate solubility and target engagement.
Substituting the piperidine ring: Introducing substituents on the piperidine ring itself can create chiral centers, which may lead to stereoselective interactions with biological targets and improve efficacy and safety profiles. thieme-connect.com
Varying the carboxamide moiety: Replacing the primary amide with secondary or tertiary amides, or incorporating cyclic structures, could fine-tune the molecule's binding properties, as demonstrated in the development of σ1 ligands. nih.gov
Strategies for Clinical Translation and Drug Development
The path from a promising lead compound to a clinically approved drug is arduous and requires a strategic approach. For this compound or its optimized analogues, this would involve a multi-stage process. After identifying a solid therapeutic target and demonstrating efficacy in preclinical models, a formal drug development program would commence.
Key strategies would include:
Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates. The introduction of scaffolds like chiral piperidines can be a strategy to improve these properties. thieme-connect.com
Preformulation and Formulation Development: Developing a stable formulation of the drug candidate suitable for administration in further non-clinical and eventually clinical studies.
Investigational New Drug (IND)-Enabling Studies: Conducting comprehensive safety pharmacology and toxicology studies under Good Laboratory Practice (GLP) conditions to ensure the compound is safe for initial human trials.
Clinical Trials: Designing and executing a phased clinical trial program (Phase I, II, and III) to evaluate the safety, tolerability, pharmacokinetics, and efficacy of the drug candidate in humans for the targeted therapeutic indication.
By systematically exploring novel targets, rationally designing advanced analogues, and following a structured development plan, the therapeutic potential of the this compound scaffold can be fully investigated.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-hydroxyethyl)piperidine-4-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling piperidine-4-carboxamide derivatives with 2-hydroxyethyl groups via nucleophilic substitution or amidation. Stepwise protocols (e.g., carbodiimide-mediated coupling) and purification via column chromatography (e.g., silica gel, gradient elution) are critical for yield optimization. Reaction conditions (temperature, solvent polarity) should be tailored to minimize side products like N-alkylated byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- HPLC-MS for molecular weight validation and impurity profiling.
- FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
Cross-referencing with computational predictions (e.g., PubChem data) enhances accuracy .
Q. How can researchers assess the purity of this compound for pharmacological assays?
- Methodological Answer : Employ HPLC with UV detection (λ = 210–254 nm) and a C18 column for baseline separation. Validate purity (>95%) using standardized calibration curves. For rapid screening, TLC (silica gel, ethyl acetate/methanol eluent) with ninhydrin staining detects primary amine contaminants .
Advanced Research Questions
Q. What strategies are recommended for identifying biological targets of this compound in neuropharmacological studies?
- Methodological Answer : Combine receptor binding assays (e.g., radioligand displacement for GPCRs) with in silico docking (AutoDock Vina, Schrödinger Suite) to predict affinity for piperidine-sensitive targets like σ-receptors or monoamine transporters. Cross-validate using knockout cell lines to isolate target-specific effects .
Q. How should researchers address contradictions in reported pharmacological data for piperidine-4-carboxamide derivatives?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use meta-analysis to reconcile discrepancies in IC₅₀ values across studies. Investigate batch-to-batch variability in compound synthesis or differences in cell line viability (e.g., HEK293 vs. SH-SY5Y models) .
Q. What experimental designs are suitable for studying substituent effects on the reactivity of this compound?
- Methodological Answer : Implement factorial design (e.g., 2³ DOE) to test variables like temperature (25–60°C), catalyst loading (e.g., Pd/C, 1–5 mol%), and solvent polarity (DMF vs. THF). Analyze outcomes via ANOVA to identify significant interactions. Use Hammett plots to correlate electronic effects of substituents with reaction rates .
Q. How can surface interactions of this compound be analyzed in environmental chemistry studies?
- Methodological Answer : Apply microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to track adsorption on model indoor surfaces (e.g., silica, cellulose). Quantify partitioning coefficients (log Kd) using LC-MS/MS. Assess oxidative degradation pathways under simulated environmental conditions (e.g., UV/O₃ exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
